Cerdulatinib hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerdulatinib hydrochloride is a selective, orally active, and reversible ATP-competitive inhibitor of dual SYK and JAK . It is used in the research of autoimmune disease and B-cell malignancies . It is a small molecule SYK/JAK kinase inhibitor in development for the treatment of hematological malignancies .

Chemical Reactions Analysis

Cerdulatinib hydrochloride has been shown to inhibit SYK and JAK pathways in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with tumor response .Physical And Chemical Properties Analysis

Cerdulatinib hydrochloride has a molecular weight of 482 . It is stable if stored as directed and should be protected from light and heat . Its purity, as determined by HPLC, is 99.16% .Applications De Recherche Scientifique

Cerdulatinib hydrochloride, also known as Cerdulatinib HCl, is a small molecule inhibitor with a focus on SYK/JAK kinase inhibition, primarily in development for the treatment of hematological malignancies. Below are detailed sections highlighting six unique applications of Cerdulatinib hydrochloride in scientific research:

Treatment of Hematological Malignancies

Cerdulatinib has been investigated for its efficacy in treating various blood cancers. It targets specific kinases involved in the signaling pathways that contribute to the survival and proliferation of cancer cells .

Mechanism of Action Studies

Research into the mechanism of action of Cerdulatinib reveals its potential to inhibit both SYK and JAK pathways, which are crucial for tumor-intrinsic and microenvironment-derived survival signals .

Pharmacodynamics Research

Studies on the pharmacodynamics of Cerdulatinib provide insights into how the drug interacts with the body and its associations with tumor response, offering valuable information for optimizing dosing regimens .

Clinical Trial Investigations

Cerdulatinib has undergone Phase 2a clinical trials, where its safety profile and antitumor activity have been evaluated, particularly in patients with relapsed/refractory follicular lymphoma .

Toxicity Management Research

Research efforts have also focused on managing toxicities associated with Cerdulatinib, such as amylase/lipase elevations, to allow sustained dosing and improve patient outcomes .

Dual Inhibition Studies

The compound’s ability to act as a dual inhibitor of SYK/JAK family members makes it a subject of interest for studies looking to understand the benefits and challenges of dual inhibition therapy .

Safety And Hazards

Orientations Futures

Cerdulatinib hydrochloride has shown promise in the treatment of B-cell malignancies and autoimmune diseases . Current research is focused on its use in the treatment of relapsed/refractory B-cell malignancies . The review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .

Propriétés

IUPAC Name |

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYULGYKOHUAYCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerdulatinib hydrochloride | |

CAS RN |

1369761-01-2 |

Source

|

| Record name | Cerdulatinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERDULATINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

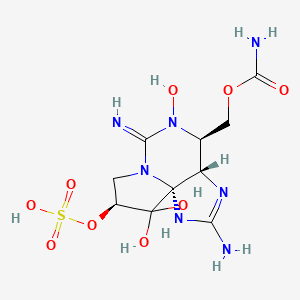

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)